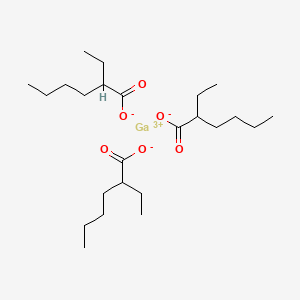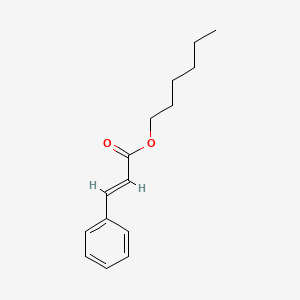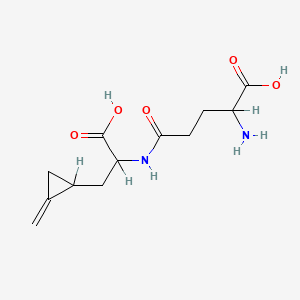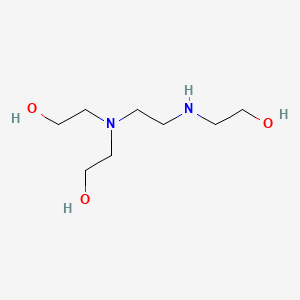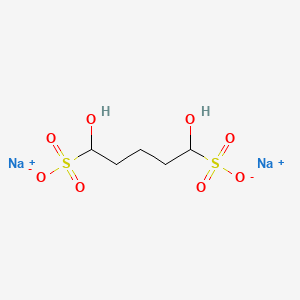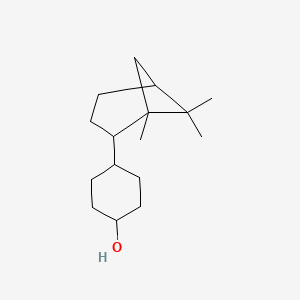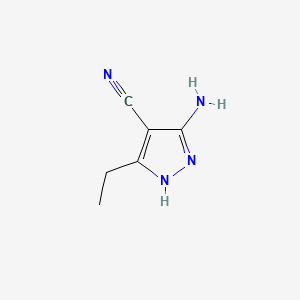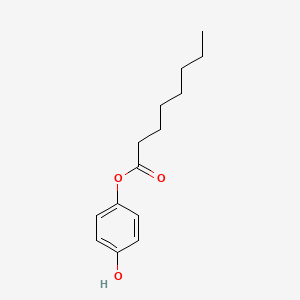
1-(4-Phényl-1,3-thiazol-2-yl)pipérazine
Vue d'ensemble
Description
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is a chemical compound with the molecular formula C13H15N3S and a molecular weight of 245.343 . It’s a neat product that can be purchased online .
Synthesis Analysis
New 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities . The synthesis of piperazine derivatives has been a fascinating field in therapeutic science .Molecular Structure Analysis
The molecular structure of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is characterized by a five-membered aromatic azole chain, which contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
Thiazole, a key component of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine, is an aromatic five-membered heterocyclic compound. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés thiazoliques ont été explorés pour leur potentiel dans les traitements anticancéreux en raison de leur capacité à contrôler diverses voies cellulaires. La structure unique de « 1-(4-Phényl-1,3-thiazol-2-yl)pipérazine » pourrait être étudiée pour une activité anticancéreuse sélective, en particulier en ciblant des lignées cellulaires cancéreuses ou des mécanismes spécifiques .
Agents antileishmaniens
Des composés avec un groupement thiazole se sont avérés prometteurs comme échafaudages pour de nouveaux médicaments antileishmaniens. La recherche sur « this compound » pourrait se concentrer sur son efficacité contre les parasites tels que Leishmania amazonensis et l'optimisation de ses propriétés antiparasitaires .
Cytotoxicité contre les cellules tumorales
Les thiazoles auraient une cytotoxicité contre les lignées cellulaires tumorales. “this compound” pourrait être synthétisé et testé pour ses effets cytotoxiques sur les cellules tumorales humaines, conduisant potentiellement à de nouveaux traitements contre le cancer de la prostate et autres malignités .
Propriétés antioxydantes
Certains dérivés thiazoliques ont une activité antioxydante puissante. L'investigation des propriétés antioxydantes de « this compound » pourrait conduire au développement de nouvelles thérapies ou suppléments antioxydants .
Suivi et inhibition de l'activité SHP1
La capacité de suivre et d'inhiber l'activité SHP1 est cruciale pour le diagnostic et le traitement des maladies connexes. La recherche sur l'application de « this compound » dans ce domaine pourrait faire progresser de manière significative le diagnostic médical .
Mécanisme D'action
Target of Action
The primary target of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is pathogenic fungi, particularly Candida albicans . This compound has been identified as a new antifungal agent with high-efficiency, broad-spectrum, and specific activities .
Mode of Action
The compound interacts with its targets by inducing oxidative damage . It increases the reactive oxygen species (ROS) in C. albicans and elevates the expression of some genes related to anti-oxidative stress response, including CAP1, CTA1, TRR1, and SODs . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase is a potential target to these compounds .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to oxidative stress response in C. albicans . The increased ROS levels result in considerable DNA damage, which plays a critical role in antifungal-induced cellular death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s important to note that the compound’s effectiveness against pathogenic fungi was observed at concentrations between 0.0625-4 μg/ml in vitro .
Result of Action
The compound exhibits strong antifungal activity and induces obvious oxidative damage . It can inhibit the biofilm formation of C. albicans and exhibit significant fungicidal activity . In an in vivo fungal infection model, it significantly increased the survival rate of Galleria mellonella .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s antifungal activities can be dramatically reduced by the addition of ROS scavengers, such as glutathione (GSH), N-Acetyl-L-cysteine (NAC), or oligomeric proanthocyanidins (OPC) . This suggests that the compound’s environment can significantly impact its effectiveness.
Propriétés
IUPAC Name |
4-phenyl-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLMZCDODDGFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351890 | |
| Record name | 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69389-14-6 | |
| Record name | 1-(4-Phenyl-2-thiazolyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69389-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

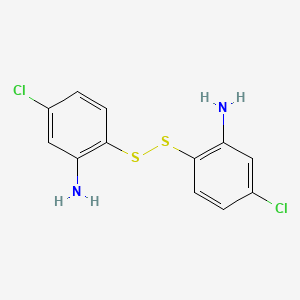
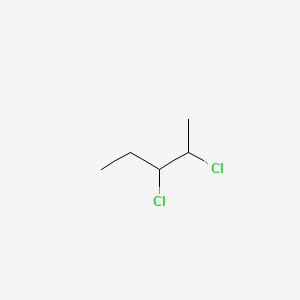

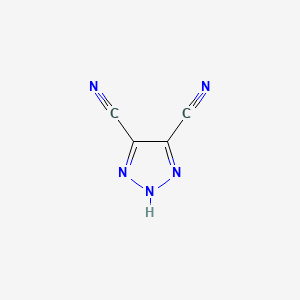
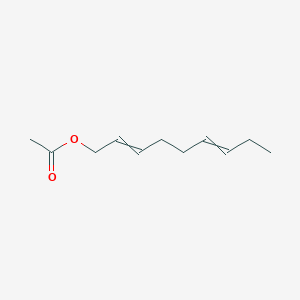
![Benzoic acid, 2-[(2-methylundecylidene)amino]-, methyl ester](/img/structure/B1606429.png)
